molecular formula C10H8N2O2 B11908723 4-Aminoisoquinoline-1-carboxylic acid CAS No. 1260875-57-7

4-Aminoisoquinoline-1-carboxylic acid

Cat. No.: B11908723
CAS No.: 1260875-57-7
M. Wt: 188.18 g/mol
InChI Key: BNTKPWGXMRFVNV-UHFFFAOYSA-N
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Description

4-Aminoisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H8N2O2 It is a derivative of isoquinoline, featuring an amino group at the 4-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoisoquinoline-1-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to yield quinoline-4-carboxylic acids . Another method includes the condensation of isatin with enaminone in the presence of aqueous KOH or NaOH, followed by acidification with dilute HCl .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: 4-Aminoisoquinoline-1-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Aminoisoquinoline-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to potential anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Properties

CAS No.

1260875-57-7

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-aminoisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,13,14)

InChI Key

BNTKPWGXMRFVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)N

Origin of Product

United States

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